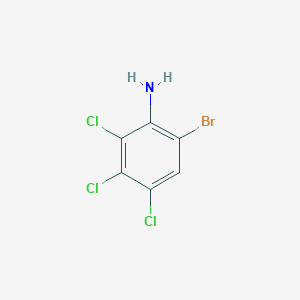

6-Bromo-2,3,4-trichloroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-2,3,4-trichloroaniline is an organic compound with the molecular formula C6H3BrCl3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms

Applications De Recherche Scientifique

6-Bromo-2,3,4-trichloroaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studies on its biotransformation and toxicokinetics in organisms, such as fish, provide insights into its environmental impact and behavior.

Industry: Used in the production of dyes, herbicides, and other industrial chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3,4-trichloroaniline typically involves the halogenation of aniline derivatives. One common method is the bromination and chlorination of 2,3,4-trichloroaniline. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the substitution reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Bromo-2,3,4-trichloroaniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted anilines.

Mécanisme D'action

The mechanism by which 6-Bromo-2,3,4-trichloroaniline exerts its effects involves its interaction with various molecular targets. For example, in biological systems, it may undergo biotransformation processes such as N-acetylation, affecting its toxicity and elimination. The specific pathways and targets depend on the context of its use and the organisms involved.

Comparaison Avec Des Composés Similaires

2,3,4-Trichloroaniline: Similar structure but lacks the bromine atom.

2,4,6-Trichloroaniline: Another trichloroaniline isomer with different chlorine atom positions.

3,4,5-Trichloroaniline: Differently substituted aniline with three chlorine atoms.

Uniqueness: 6-Bromo-2,3,4-trichloroaniline is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Activité Biologique

6-Bromo-2,3,4-trichloroaniline (CAS Number: 89465-99-6) is a halogenated organic compound that has garnered attention for its biological activity, particularly in the fields of agrochemicals and pharmaceuticals. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its molecular formula C6H3BrCl3N and a molecular weight of approximately 275.36 g/mol. The presence of multiple halogens (bromine and chlorine) in its structure contributes to its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with cellular components. The compound can disrupt normal cellular functions by:

- Enzyme Inhibition : It binds to various enzymes and proteins, inhibiting their activity. This can lead to cellular toxicity and impaired metabolic processes.

- DNA Interaction : The compound may interfere with DNA replication and repair mechanisms, contributing to its potential antimicrobial and pesticidal properties .

- Signal Transduction Interference : By affecting signaling pathways within cells, it can alter cellular responses to external stimuli.

Antimicrobial Properties

Research indicates that halogenated anilines, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi by disrupting their metabolic pathways .

Pesticidal Activity

The compound is utilized in the formulation of agrochemicals such as herbicides and insecticides. Its ability to interfere with biological pathways in pests makes it effective for controlling agricultural pests .

Toxicity Studies

Toxicological assessments reveal that this compound is toxic to aquatic organisms and poses risks through environmental exposure. The lethal dose (LD50) for rats is reported at approximately 2400 mg/kg . Chronic exposure can lead to various health issues due to its toxic effects on cellular systems.

Case Studies

- Electrochemical Oxidation : A study investigated the electrochemical behavior of related anilines in acetonitrile solutions. The findings highlighted that brominated anilines undergo oxidation processes that can lead to the formation of dimeric products and other oxidized derivatives .

- Agrochemical Applications : In agricultural studies, this compound was tested for its effectiveness as a herbicide. Results indicated a strong inhibitory effect on weed growth while demonstrating low toxicity to crops when applied at recommended dosages.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Toxicity Level |

|---|---|---|---|

| This compound | C6H3BrCl3N | Antimicrobial, Pesticidal | LD50 = 2400 mg/kg |

| 2,4-Dichloroaniline | C6H5Cl2N | Moderate Antimicrobial | LD50 = 2000 mg/kg |

| 2-Bromo-4-chloroaniline | C6H5BrClN | Low Antimicrobial | LD50 = 1500 mg/kg |

Propriétés

IUPAC Name |

6-bromo-2,3,4-trichloroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl3N/c7-2-1-3(8)4(9)5(10)6(2)11/h1H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRYLHJPEDRJQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.